Octahydropentalenyl isobutyrate
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Overview
Description
Octahydropentalenyl isobutyrate: is a heterocyclic organic compound with the molecular formula C12H20O2 and a molecular weight of 196.286 g/mol . It is also known by its IUPAC name, 1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 2-methylpropanoate . This compound is characterized by its unique structure, which includes an ester functional group and a bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl isobutyrate typically involves the esterification of octahydropentalenyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Octahydropentalenyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Octahydropentalenyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of octahydropentalenyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The bicyclic ring system may also play a role in modulating the compound’s biological activity by influencing its binding affinity to receptors and enzymes .
Comparison with Similar Compounds
- Octahydropentalenyl valerate
- Octahydropentalenyl 3-methylbutyrate
- Octahydropentalenyl formate
- Octahydropentalenyl propionate
Comparison: Octahydropentalenyl isobutyrate is unique due to its specific ester group and the structure of its bicyclic ring system. Compared to its analogs, such as octahydropentalenyl valerate and octahydropentalenyl propionate, it may exhibit different physical and chemical properties, such as boiling point, density, and reactivity. These differences can influence its applications and effectiveness in various scientific and industrial contexts .
Properties
CAS No. |
93964-81-9 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H20O2/c1-8(2)12(13)14-11-7-6-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
GSLWKPBSLJVOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
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